2-chloro-5-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid
Overview
Description
2-chloro-5-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid is a synthetic organic compound that features a benzoic acid moiety substituted with a chloro group and a pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid typically involves multi-step organic reactions. One possible route could involve the chlorination of a benzoic acid derivative followed by the introduction of the pyrimidinyl group through nucleophilic substitution. The mercapto group can be introduced via thiolation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The mercapto group can undergo oxidation to form disulfides.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Disulfides: Formed from the oxidation of the mercapto group.
Substituted Benzoic Acids: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-chloro-5-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid can be used in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-chloro-5-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid: can be compared with other benzoic acid derivatives and pyrimidinyl compounds.
Unique Features: The combination of the chloro, mercapto, and pyrimidinyl groups in a single molecule may confer unique chemical and biological properties.
Highlighting Uniqueness
Chemical Properties: The presence of both electron-withdrawing (chloro) and electron-donating (mercapto) groups can influence the reactivity and stability of the compound.
Biological Activity: The specific arrangement of functional groups may result in unique interactions with biological targets, potentially leading to novel therapeutic applications.
Properties
IUPAC Name |
2-chloro-5-(6,6-dimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-13(2)5-6-16(12(19)15-13)8-3-4-10(14)9(7-8)11(17)18/h3-7H,1-2H3,(H,15,19)(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTQVSINYMDFCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CN(C(=S)N1)C2=CC(=C(C=C2)Cl)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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